molecular formula C20H19ClN4O B3007997 (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306754-19-8

(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B3007997
CAS RN: 306754-19-8
M. Wt: 366.85
InChI Key: GSWXPXRLNHOHBZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, while not directly studied in the provided papers, is closely related to the compounds that have been synthesized and characterized in the research. These compounds are part of a broader class of pyrazole derivatives that have been of interest due to their potential pharmacological properties. For instance, similar compounds have been synthesized to explore their anti-diabetic potential and their ability to inhibit enzymes like α-glucosidase and α-amylase . Additionally, pyrazole derivatives have been investigated for their potential as apoptosis inducers in cancer cells, such as A549 lung cancer cells .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multiple steps, including specification, transamidation, and the adjustment of appendages on the pyrazole scaffold . These methods allow for the creation of densely functionalized compounds, which can be fine-tuned for specific biological activities. The synthetic protocols are designed to optimize the interaction of these molecules with biological targets, such as protein kinases or enzymes involved in metabolic pathways .

Molecular Structure Analysis

The molecular structure of a closely related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, has been elucidated using single crystal X-ray analysis, confirming the (E)-configuration of the azomethine (N=CH) group . The molecule was found to crystallize in the monoclinic space group, with specific lattice parameters detailed in the study. Additionally, Density Functional Theory (DFT) calculations have been performed to predict the geometries and spectroscopic data of these molecules, which are then compared with experimental results to confirm the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are crucial for determining the final structure and biological activity of the compounds. The reactions are carefully designed to introduce specific functional groups that can interact with biological targets. For example, the introduction of a chlorophenyl group can significantly impact the compound's ability to bind to enzymes or receptors, thereby influencing its pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems, including its solubility, stability, and reactivity. Computational predictions and simulations are often used to analyze these properties before experimental validation. Such studies provide insights into the drug's regulatory mechanisms, biochemical pathways, and broader functions within the human body .

Scientific Research Applications

Corrosion Protection

Pyrazole derivatives, including compounds similar to "(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide," have been studied for their corrosion inhibition properties. A study demonstrated that certain carbohydrazide-pyrazole compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in HCl solution, attributed to the formation of a protective layer on the metal surface. These findings suggest potential applications in materials science and engineering for protecting metals against corrosion (Paul et al., 2020).

Antiviral Activities

Research into pyrazole-based heterocycles has uncovered their potential antiviral properties. Compounds derived from pyrazole and isoxazole showed promising activity against Herpes simplex virus type 1 (HSV-1), indicating that these derivatives could serve as a basis for developing new antiviral medications (Dawood et al., 2011).

Spectroscopic and Structural Studies

Extensive spectroscopic and structural analyses have been conducted on pyrazole derivatives, elucidating their electronic and molecular configurations. Such studies provide insights into the chemical behavior of these compounds, which is crucial for designing drugs with specific biological activities. Investigations include vibrational spectroscopy, molecular docking, and density functional theory (DFT) calculations, highlighting the compounds' potential as anti-diabetic agents (Karrouchi et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWXPXRLNHOHBZ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.